molecular formula C5H6ClN3O B14256988 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride CAS No. 166766-04-7

3,5-Dimethyl-1,2-oxazole-4-diazonium chloride

Cat. No.: B14256988
CAS No.: 166766-04-7
M. Wt: 159.57 g/mol
InChI Key: ZJJHSOKUVGNCAW-UHFFFAOYSA-M
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Description

3,5-Dimethyl-1,2-oxazole-4-diazonium chloride is a diazonium salt derived from 3,5-dimethyl-1,2-oxazole. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The presence of the diazonium group makes this compound highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1,2-oxazole. This process can be carried out by treating the corresponding amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to prevent decomposition .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1,2-oxazole-4-diazonium chloride undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dimethyl-1,2-oxazole-4-diazonium chloride has several applications in scientific research:

Mechanism of Action

The reactivity of 3,5-dimethyl-1,2-oxazole-4-diazonium chloride is primarily due to the presence of the diazonium group, which can undergo various transformations. The diazonium group can be replaced by nucleophiles through a substitution mechanism, often facilitated by copper(I) catalysts. In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds, resulting in the formation of azo dyes .

Properties

CAS No.

166766-04-7

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-diazonium;chloride

InChI

InChI=1S/C5H6N3O.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3;1H/q+1;/p-1

InChI Key

ZJJHSOKUVGNCAW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NO1)C)[N+]#N.[Cl-]

Origin of Product

United States

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